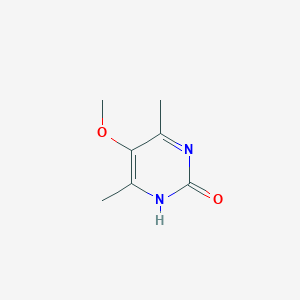

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one

Description

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

5-methoxy-4,6-dimethyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(11-3)5(2)9-7(10)8-4/h1-3H3,(H,8,9,10) |

InChI Key |

QJZNJGPMSNHUPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)C)OC |

Origin of Product |

United States |

Preparation Methods

Classical Biginelli Reaction and Its Variants

The classical Biginelli reaction is a well-established one-pot synthesis involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. This method is widely employed for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, including methoxy-substituted compounds.

- Reactants: Aromatic aldehydes (e.g., 5-methoxy substituted benzaldehyde), urea, and ethyl acetoacetate.

- Catalyst: Acidic catalysts such as concentrated sulfuric acid or heterogeneous solid acids.

- Conditions: Reflux in ethanol or solvent-free conditions, typically at 80 °C for 1 hour.

- Workup: Filtration, washing, and recrystallization from ethanol.

This method yields the dihydropyrimidinone core with substitutions at the 4- and 6-positions corresponding to the aldehyde and β-ketoester substituents, respectively. The 5-methoxy group is introduced via the aldehyde component.

| Parameter | Typical Value |

|---|---|

| Aldehyde | 5-Methoxybenzaldehyde (20 mmol) |

| Urea | 40 mmol |

| Ethyl acetoacetate | 40 mmol |

| Catalyst | Concentrated H2SO4 (1-2 drops) |

| Temperature | 80 °C |

| Reaction time | 1 hour |

| Yield | High (typically >70%) |

| Purification | Recrystallization from ethanol |

This procedure is supported by experimental data showing efficient synthesis of methoxy-substituted dihydropyrimidinones under these conditions.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been used to enhance the efficiency of dihydropyrimidinone synthesis. A notable approach involves the in situ generation of aldehydes from benzyl halides via Kornblum oxidation, followed by Biginelli condensation under microwave conditions.

- Catalyst-free oxidation of benzyl bromides to aldehydes using DMSO as solvent.

- Microwave irradiation at 80 °C accelerates the oxidation and subsequent condensation.

- One-pot tandem synthesis combining oxidation and Biginelli reaction.

- Use of urea and ethyl acetoacetate as reactants.

This method provides rapid synthesis with good yields and avoids the need for isolated aldehyde intermediates, which can be beneficial for sensitive substitutions such as methoxy groups.

| Parameter | Value |

|---|---|

| Starting material | Benzyl bromide (1.0 mmol) |

| Oxidation solvent | DMSO |

| Microwave temperature | 80 °C |

| Reactants for Biginelli | Urea (1.0 mmol), ethyl acetoacetate (1.2 mmol) |

| Reaction time | Short (minutes under microwave) |

| Catalyst | None |

| Yield | Good to excellent |

This approach is particularly useful for synthesizing dihydropyrimidinones with sensitive functional groups like methoxy substituents.

Catalytic Green Synthesis Using Heterogeneous Catalysts

Recent advances have introduced recyclable and green catalysts such as heteropolyacid (HPA)-montmorillonite-KSF clay composites for the synthesis of dihydropyrimidinones.

- Three-component condensation of urea, ethyl acetoacetate, and aldehydes under solvent-free conditions.

- Use of 2 mol% HPA-montmorillonite-KSF as catalyst.

- Reflux at moderate temperatures (around 80-100 °C) for approximately 1 hour.

- High yields with good selectivity.

- Catalyst is recoverable and reusable.

This environmentally friendly method is compatible with methoxy-substituted aldehydes, allowing efficient preparation of 5-methoxy-4,6-dimethyl dihydropyrimidinones.

| Parameter | Value |

|---|---|

| Catalyst | HPA-Montmorillonite-KSF (2 mol%) |

| Aldehyde | 5-Methoxybenzaldehyde (1 equiv.) |

| Urea | 1.5 equiv. |

| Ethyl acetoacetate | 1.5 equiv. |

| Temperature | Reflux (~80-100 °C) |

| Time | 1 hour |

| Yield | High (typically >80%) |

This method compares favorably with other catalysts in terms of reaction time and yield.

Advanced Cyclocondensation Using Isourea Derivatives

A more specialized synthetic route involves the cyclocondensation of O-methylisourea hemisulfate salt with gem-disubstituted methylene-3-oxoesters, followed by acidic hydrolysis to yield dihydropyrimidinones.

- Use of O-methylisourea hemisulfate salt as a nitrogen source.

- Knoevenagel condensation to prepare key intermediates.

- Acidic hydrolysis to finalize the dihydropyrimidinone core.

- High yields and access to derivatives otherwise difficult to synthesize by classical Biginelli reaction.

This method is valuable for synthesizing 4,6-disubstituted dihydropyrimidinones, including methoxy-substituted derivatives, with precise control over substitution patterns.

| Step | Conditions | Outcome |

|---|---|---|

| Preparation of intermediate | TiCl4/pyridine mediated Knoevenagel condensation | Gem-disubstituted methylene-3-oxoester |

| Cyclocondensation | Reaction of O-methylisourea hemisulfate salt with intermediate | Tautomeric mixture of dihydropyrimidines |

| Acidic hydrolysis | Acid treatment to yield final product | 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one |

This approach also enables subsequent functionalization, such as thionation at the 2-position, for derivative synthesis.

Multi-Step Synthesis of Related Pyrimidines via Amidines and Cyanamides

A patent-documented method describes the synthesis of 2-amino-4,6-dimethoxypyrimidines via multi-step reactions starting from malononitrile, methanol, acetyl chloride, cyanamide, and alkali liquor.

- Formation of 1,3-dimethyl malonamidine dihydrochloride by dropwise addition of acetyl chloride to malononitrile and methanol mixture at low temperature.

- Reaction of malonamidine dihydrochloride with alkali liquor and cyanamide to form 3-amino-3-methoxy-N-nitrile-2-propionamidine.

- Closed-loop rearrangement via reflux in methanol or toluene to yield 2-amino-4,6-dimethoxypyrimidine.

Though this method targets dimethoxy derivatives, the strategy and conditions are relevant for preparing methoxy-substituted dihydropyrimidinones with high purity (up to 99.8%) and good yields (~78%).

| Step | Conditions | Yield/Purity |

|---|---|---|

| Amidination | -10 to 20 °C, 0.5-4 h, nitrogen atmosphere | High yield of amidine salt |

| Cyanamide addition | -5 to 10 °C, pH 5-8, 6-15 h heating | High yield of propionamidine |

| Reflux and recrystallization | Methanol or toluene, 4-10 h reflux | 78% yield, 99.8% purity |

This method emphasizes controlled temperature, pH, and reagent ratios for optimal product quality.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Reaction Time | Catalyst Used |

|---|---|---|---|---|---|

| Classical Biginelli Reaction | Simple, well-established, scalable | Longer reaction time, uses acid | >70% | ~1 hour | Concentrated H2SO4 |

| Microwave-Assisted One-Pot | Rapid, catalyst-free oxidation | Requires microwave equipment | Good to excellent | Minutes | None |

| Heterogeneous Green Catalysis | Recyclable catalyst, eco-friendly | Catalyst preparation needed | >80% | ~1 hour | HPA-Montmorillonite-KSF |

| Isourea Cyclocondensation | High selectivity, novel derivatives | Multi-step, specialized reagents | High | Several hours | None (acidic hydrolysis) |

| Amidines and Cyanamides Route | High purity, controlled synthesis | Multi-step, complex setup | ~78% | Several hours | None |

Chemical Reactions Analysis

Thionation Reactions

Thionation replaces the 2-oxo group with a thioxo group, enhancing biological activity:

-

Lawesson’s Reagent : Reacting 5-methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one with Lawesson’s reagent in toluene at reflux yields the corresponding thione (2-thioxo derivative) .

Cyclocondensation with O-Methylisourea

Novel 4,4-disubstituted derivatives are synthesized via cyclocondensation:

-

Reagents : O-Methylisourea hemisulfate and β-keto esters.

-

Products : Tautomeric mixtures of 1,4-dihydropyrimidines and 1,6-dihydropyrimidines (e.g., 12a and 13a in a 1:1.4 ratio) .

Substrate Yield (%) Tautomer Ratio Ethyl 3-oxobutanoate 93 1.0 : 1.4 Ethyl 4,4-dipentyl analog 88 1.7 : 1.0

Hydrolysis and Functionalization

The methoxy group at position 2 undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) cleaves the methoxy group, yielding 2-hydroxy derivatives .

-

Applications : Hydrolyzed products serve as intermediates for further functionalization, such as Suzuki cross-coupling .

Suzuki Cross-Coupling

Palladium-catalyzed Suzuki reactions enable aryl functionalization:

-

Example : Reaction of 5-acetyl-4-(4-bromophenyl)-1,6-dimethyl-dihydropyrimidin-2-one with 4-methoxyphenylboronic acid .

Tautomerism and Structural Dynamics

The compound exists in tautomeric equilibrium between 1,4-dihydro and 1,6-dihydro forms, as confirmed by NOE experiments :

-

Key Observation : Irradiation of the 1-NH proton in 13a (major tautomer) induces NOE effects on 6,6-dimethyl protons, confirming the 1,6-dihydro structure .

Reactivity Trends

-

Electrophilic Substitution : The electron-rich pyrimidine ring undergoes regioselective substitutions at positions 4 and 6.

-

Nucleophilic Attack : The 2-oxo group is susceptible to nucleophilic agents (e.g., amines, hydrazines) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Biginelli Synthesis | Urea, aldehyde, β-keto ester, Yb(OTf)₃ | 5-Methoxy-4,6-dimethyl derivative | 90 |

| Thionation | Lawesson’s reagent, toluene, 80°C | 2-Thioxo analog | 85–92 |

| Suzuki Coupling | Pd(dppf)Cl₂, aryl boronic acid | 4-Aryl-functionalized derivative | 67 |

| Cyclocondensation | O-Methylisourea, DMF, 65°C | 4,4-Disubstituted dihydropyrimidine | 88–93 |

Scientific Research Applications

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Its derivatives have been studied for their anticancer, antibacterial, and antiviral activities.

Mechanism of Action

The mechanism of action of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . The pathways involved in its action include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Position 1: The 1-position substituent (e.g., β-oxyethyl in Xymedone, ribofuranosyl in Zebularine) critically influences solubility and biological targeting. Methoxy at position 5 in the target compound may enhance lipophilicity compared to polar groups like β-oxyethyl.

Biological Activity

5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 154.1665 g/mol

- CAS Number : 1403759-65-8

Synthesis

The synthesis of 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one typically involves cyclocondensation reactions. These reactions can be performed using various starting materials such as urea or thiourea combined with ketones and 1,3-dicarbonyl compounds. The efficiency of these synthetic methods has been highlighted in recent studies, which have expanded the molecular diversity of related derivatives .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various derivatives related to 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one against human cancer cell lines. The compound has shown significant activity in inhibiting cell growth in leukemia cells (HL-60) when tested at concentrations as low as 10 µM. The results indicate that structural modifications significantly influence biological activity .

| Compound | Concentration (µM) | Cell Line | Viability (%) | Reference |

|---|---|---|---|---|

| 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one | 10 | HL-60 | 30% | |

| All-trans Retinoic Acid (ATRA) | 1 | HL-60 | 20% |

The proposed mechanism of action for compounds like 5-Methoxy-4,6-dimethyl-1,2-dihydropyrimidin-2-one includes the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that these compounds may activate specific signaling pathways that lead to the inhibition of tumor growth and promotion of differentiation in malignant cells .

Study on HL-60 Cells

In a significant study published in Chemistry and Pharmaceutical Bulletin, researchers investigated the effects of various derivatives on HL-60 cells. The study demonstrated that certain modifications at the 4-position of the pyrimidine ring enhanced antiproliferative activity. Specifically, compounds with longer alkyl substituents showed improved efficacy compared to their shorter counterparts .

Cytotoxicity Assessment

Another research effort assessed the cytotoxicity of several pyrimidine derivatives against multiple cancer cell lines including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The results indicated that many derivatives exhibited IC values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a promising avenue for further development .

Q & A

Q. How can fragment-based drug design (FBDD) optimize dihydropyrimidinone derivatives for selective inhibition?

- Methodological Answer : Fragment libraries (<300 Da) screen for binding hotspots via surface plasmon resonance (SPR). Hits are elaborated using structure-activity relationship (SAR) by catalog, prioritizing substitutions that improve affinity (ΔG < –8 kcal/mol) and selectivity (≥10-fold over off-targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.